molecular formula C6H11BrO2 B3020765 (S)-2-bromo-4-methylpentanoic acid CAS No. 28659-87-2

(S)-2-bromo-4-methylpentanoic acid

Cat. No.: B3020765
CAS No.: 28659-87-2
M. Wt: 195.056
InChI Key: NNFDHJQLIFECSR-YFKPBYRVSA-N
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Description

(S)-2-bromo-4-methylpentanoic acid is a chiral compound with the molecular formula C6H11BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The presence of both a bromine atom and a carboxylic acid group in its structure makes it a versatile compound for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-bromo-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the bromination of 4-methylpentanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bromination reactors with precise temperature and pressure controls. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-bromo-4-methylpentanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more complex molecules, such as converting the carboxylic acid group to a carbonyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction to alcohol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation reactions.

Major Products

    Substitution: Formation of 2-hydroxy-4-methylpentanoic acid.

    Reduction: Formation of 2-bromo-4-methylpentanol.

    Oxidation: Formation of 2-bromo-4-methylpentanone.

Scientific Research Applications

(S)-2-bromo-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-bromo-4-methylpentanoic acid depends on its specific application. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylpentanoic acid: (racemic mixture)

    ®-2-bromo-4-methylpentanoic acid: (enantiomer)

    2-chloro-4-methylpentanoic acid: (chlorine instead of bromine)

Uniqueness

(S)-2-bromo-4-methylpentanoic acid is unique due to its specific stereochemistry, which can impart different biological activities compared to its racemic mixture or other enantiomers. The presence of the bromine atom also provides distinct reactivity compared to similar compounds with different halogens.

Properties

IUPAC Name

(2S)-2-bromo-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDHJQLIFECSR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

D,L-Leucine (50 g, 0.38 mol) and potassium bromide (158.7 g, 1.33 mol) were dissolved in aqueous sulfuric acid (from 75 mL of H2SO4 and 250 mL of water), and sodium nitrite (34.8 g, 0.5 mol) was added portionwise wile keeping the temperature below −1° C. The mixture was kept at 0° C. for 1 h, then dichloromethane was added under stirring. The dichlomethane layer was collected and the aqueous phase was extracted twice with further portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4) and evaporated to give the title compound as a pale yellow oil (63.4 g, 0.32 mol; 85.5%).
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

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